Ophiobolin B

Vue d'ensemble

Description

L'ophioboline B est une phytotoxine de type sesterterpène produite par des champignons, principalement du genre Bipolaris . Elle se caractérise par une structure chimique tricyclique unique et est connue pour ses diverses activités biologiques, notamment des effets antifongiques, cytotoxiques et phytotoxiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'ophioboline B peut être synthétisée à l'aide d'une terpène synthase bifonctionnelle dans Escherichia coli. L'enzyme catalyse à la fois l'allongement de la chaîne et la cyclisation, conduisant à la production d'ophioboline B . De plus, des stratégies d'ingénierie métabolique ont été employées dans Saccharomyces cerevisiae pour améliorer l'expression des gènes biosynthétiques clés et améliorer l'approvisionnement en précurseurs et en cofacteurs, permettant d'obtenir des rendements élevés d'ophioboline B .

Méthodes de production industrielle

La production industrielle d'ophioboline B implique l'utilisation de usines cellulaires microbiennes modifiées, telles qu'Escherichia coli et Saccharomyces cerevisiae. Ces méthodes s'appuient sur la biotransformation à cellule entière et l'ingénierie métabolique pour optimiser le processus de production et obtenir des rendements élevés .

Analyse Des Réactions Chimiques

Key Structural Features and Reactivity

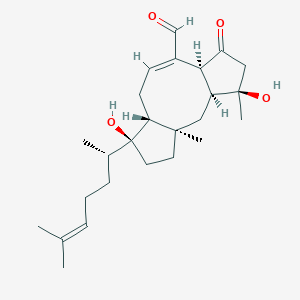

Ophiobolin B has a molecular formula of C25H38O4 and a molecular weight of 402.6 g/mol . The presence of a hydroxy group at C3 and an aldehyde at C21, along with a cis ring structure between rings A and B, are crucial for the strong bioactivity observed in ophiobolins .

Chemical Reactions and Cytotoxicity Mechanism

Ophiobolin A, a related compound, reacts with phosphatidylethanolamine (PE) in cells, forming pyrrole-containing covalent adducts, which leads to lipid bilayer destabilization and cytotoxicity . This reaction follows a Paal-Knorr mechanism, where the primary amine of PE reacts with Ophiobolin A .

It is worth noting that the stereochemistry of ophiobolins can significantly impact their reactivity. For instance, 6-epi-ophiobolin A is 40-fold less cytotoxic than ophiobolin A, which is attributed to differences in the rate of pyrrole adduct formation .

Applications De Recherche Scientifique

Antimicrobial Activity

Ophiobolin B exhibits significant antimicrobial properties, particularly against various fungal species. Research has shown that it can inhibit the growth of several zygomycetes, with minimal inhibitory concentration (MIC) values ranging from 3.175 µg/mL to higher concentrations depending on the organism tested . Notably, it has demonstrated effectiveness against pathogens such as Aspergillus flavus and Candida albicans, making it a potential candidate for developing antifungal treatments.

Table 1: Antimicrobial Efficacy of this compound

| Fungal Species | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 3.175 |

| Candida albicans | 5.000 |

| Trichophyton mentagrophytes | 2.500 |

Phytotoxic Properties

This compound has been identified as a potent phytotoxin, affecting various plant species. Its phytotoxicity is primarily attributed to its ability to disrupt cellular processes in plants, leading to growth inhibition and cell death. This property is particularly useful in agricultural applications for controlling unwanted vegetation and pathogens.

Case Study: Phytotoxic Effects on Crop Plants

In a study examining the effects of this compound on Arabidopsis thaliana, researchers reported significant reductions in root elongation and overall plant biomass when treated with varying concentrations of the compound . This suggests its potential use as a bioherbicide.

Cytotoxic Activity

The cytotoxic effects of this compound have been extensively studied, especially concerning cancer cells. It has shown promise in inhibiting the proliferation of various human cancer cell lines, making it an attractive candidate for cancer therapy research.

Nematocidal Activity

This compound has also been noted for its nematocidal properties, particularly against plant-parasitic nematodes like Caenorhabditis elegans. Studies indicate that it can effectively reduce nematode populations in agricultural settings, providing a natural alternative to chemical nematicides .

Table 2: Nematocidal Activity of this compound

| Nematode Species | Effective Dose (µg/mL) |

|---|---|

| Caenorhabditis elegans | 10 |

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications beyond antimicrobial and cytotoxic effects. Its role as a calmodulin antagonist positions it as a tool for studying calcium signaling pathways in cells . Furthermore, ongoing research is exploring its potential in treating multidrug-resistant cancers due to its ability to reverse drug resistance mechanisms .

Mécanisme D'action

Ophiobolin B exerts its effects by inhibiting proton extrusion and potassium uptake in plant cells. It also induces apoptosis in certain cell types by targeting specific molecular pathways . The compound’s mechanism of action involves the inhibition of key enzymes and the disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Des composés similaires comprennent l'ophioboline A, l'ophioboline C et l'ophioboline K . Ces composés partagent une structure chimique tricyclique similaire, mais diffèrent par leurs activités biologiques et leurs cibles moléculaires spécifiques . L'ophioboline B est unique en raison de ses effets inhibiteurs spécifiques sur l'extrusion de protons et l'absorption de potassium .

Activité Biologique

Ophiobolin B is a sesterterpenoid compound primarily derived from fungi, particularly from the genus Bipolaris. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and phytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique sesterterpene structure, which includes multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups and an aldehyde moiety plays a critical role in its interaction with biological targets.

Antifungal Activity

This compound exhibits significant antifungal properties against various fungal pathogens. It has been shown to inhibit the growth of zygomycetes, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL depending on the species tested. Notably, it was found to be effective against Aspergillus flavus and Candida albicans, demonstrating its potential as an antifungal agent in agricultural and clinical settings.

| Fungal Species | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 25-50 |

| Candida albicans | 25-50 |

| Trichophyton mentagrophytes | 50 |

| Mucor circinelloides | 3.175-50 |

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in leukemia cell lines. Studies indicate that this compound induces apoptosis at nanomolar concentrations, making it a promising candidate for cancer therapy. The compound's mechanism involves the disruption of mitochondrial function and metabolic pathways.

- Case Study : A study utilizing isotopic tandem orthogonal proteolysis activity-based protein profiling (isoTOP-ABPP) demonstrated that this compound covalently interacts with proteins involved in the mitochondrial electron transport chain, specifically targeting complex IV components such as COX5A and HIG2DA. This interaction leads to an initial spike in ATP production followed by mitochondrial dysfunction and cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Disruption : this compound activates mitochondrial respiration, leading to altered ATP levels and ultimately cell death.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, making it effective against various cancer types.

- Phytotoxic Effects : In agricultural contexts, this compound exhibits phytotoxicity, affecting plant growth and development.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have identified key structural features essential for the bioactivity of this compound:

- Hydroxyl Group at C3 : Critical for strong activity.

- Aldehyde at C21 : Enhances interaction with biological targets.

- A/B-Cis Ring Structure : Necessary for maintaining bioactivity.

Propriétés

IUPAC Name |

(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRLPRKYTRWOES-PCQMDVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-74-1 | |

| Record name | Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.